4-Bromo-2-chloro-6-methylpyridine
Overview
Description
4-Bromo-2-chloro-6-methylpyridine is a clear liquid that ranges in color from colorless to yellow to brown . It is used as a starting material in the preparation of crown-ester-bipyridines and viologens through sodium or nickel reductive coupling, side chain oxidation, and esterification . It serves as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyes .
Molecular Structure Analysis
The molecular formula of 4-Bromo-2-chloro-6-methylpyridine is C6H5BrClN . The InChI key is VZKVJDPXLSTENW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4-Bromo-2-chloro-6-methylpyridine is a clear liquid that ranges in color from colorless to yellow to brown . It is miscible with dichloromethane but immiscible with water . The density is 1.450 g/mL at 25 °C .Scientific Research Applications
- Organic Synthesis
- Application : 4-Bromo-2-chloro-6-methylpyridine is used as a starting material in the preparation of crown-ester-bipyridines and viologens .
- Method : The compound is used in sodium or nickel reductive coupling, side chain oxidation, and esterification .
- Results : The compound serves as an important raw material and intermediate in organic synthesis .
-
Agrochemicals
- Application : 4-Bromo-2-chloro-6-methylpyridine is used as a raw material and intermediate in agrochemicals .
- Method : Similar to pharmaceuticals, the methods of application in agrochemicals can vary widely. It often involves complex organic synthesis procedures .
- Results : The compound contributes to the synthesis of various agrochemical products .
-
Synthesis of p38α Mitogen Activated Protein Kinase Inhibitors
- Application : 4-Bromo-2-chloro-6-methylpyridine is used in the synthesis of pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors .
- Method : An optimized strategy for the synthesis of the potent p38α mitogen-activated protein kinase inhibitors is reported. This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .
- Results : Using this optimized protocol, both enantiomers of potent inhibitor were synthesized. Biological data demonstrated that the (S)-enantiomer is the two times more potent eutomer .
- Biomimetic Metal Ion Chelates
- Application : 4-Bromo-2-chloro-6-methylpyridine is used in the synthesis of bromine-substituted (chloromethyl)pyridines, which are used towards the immobilization of biomimetic metal ion chelates on functionalized carbons .
- Method : The synthesis involves the use of isopropylmagnesium chloride lithium chloride complex (Turbo Grignard) and cyanuric chloride, which are easier to handle and require milder reaction conditions than the conventional reagents .
- Results : The products could be obtained and isolated through simple workups without the presence of unreacted starting material or undesired overchlorinated 2-chloro-6-chloromethylpyridine side product .
Safety And Hazards
The safety data sheet for 4-Bromo-2-chloro-6-methylpyridine indicates that it is toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction . It is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4-bromo-2-chloro-6-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c1-4-2-5(7)3-6(8)9-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKVJDPXLSTENW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00700098 | |
Record name | 4-Bromo-2-chloro-6-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00700098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-chloro-6-methylpyridine | |
CAS RN |
1206250-53-4 | |
Record name | 4-Bromo-2-chloro-6-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1206250-53-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-chloro-6-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00700098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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